molecular formula C15H12N2O B14723067 (NZ)-N-[(2-phenyl-1H-indol-3-yl)methylidene]hydroxylamine CAS No. 5460-84-4

(NZ)-N-[(2-phenyl-1H-indol-3-yl)methylidene]hydroxylamine

Cat. No.: B14723067
CAS No.: 5460-84-4
M. Wt: 236.27 g/mol
InChI Key: SWWUGSPSMVQMPO-YBEGLDIGSA-N
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Description

(NZ)-N-[(2-phenyl-1H-indol-3-yl)methylidene]hydroxylamine is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-[(2-phenyl-1H-indol-3-yl)methylidene]hydroxylamine typically involves the condensation of 2-phenyl-1H-indole-3-carbaldehyde with hydroxylamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(NZ)-N-[(2-phenyl-1H-indol-3-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (NZ)-N-[(2-phenyl-1H-indol-3-yl)methylidene]hydroxylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new chemical entities .

Biology

The compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its indole core is known to interact with various biological targets, making it a candidate for drug discovery .

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. It has shown promise as an anti-inflammatory and anticancer agent, although further research is needed to fully understand its efficacy and safety .

Industry

The compound’s unique properties make it useful in the development of new materials and industrial processes. Its ability to undergo various chemical reactions allows for the creation of specialized compounds with specific functions .

Mechanism of Action

The mechanism of action of (NZ)-N-[(2-phenyl-1H-indol-3-yl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The indole core can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(NZ)-N-[(2-phenyl-1H-indol-3-yl)methylidene]hydroxylamine stands out due to its specific structural features, such as the presence of the hydroxylamine group. This group imparts unique reactivity and biological activity, distinguishing it from other indole derivatives.

Properties

CAS No.

5460-84-4

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

(NZ)-N-[(2-phenyl-1H-indol-3-yl)methylidene]hydroxylamine

InChI

InChI=1S/C15H12N2O/c18-16-10-13-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-10,17-18H/b16-10-

InChI Key

SWWUGSPSMVQMPO-YBEGLDIGSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)/C=N\O

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=NO

Origin of Product

United States

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